molecular formula C4Cl4F6 B3415785 1,2,3,4-Tetrachlorohexafluorobutane CAS No. 375-45-1

1,2,3,4-Tetrachlorohexafluorobutane

Cat. No.: B3415785
CAS No.: 375-45-1
M. Wt: 303.8 g/mol
InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorohexafluorobutane can be synthesized through the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane induced by granulated zinc in the presence of catalytic amounts of ethyl acetate without a solvent . This method yields the compound in high purity and efficiency.

Industrial Production Methods: Industrial production involves heating meso-1,2,3,4-tetrachlorobutane to obtain its gas phase, followed by fluorination using an activated fluorination reagent in a tubular reactor. The product is then collected, cooled, liquefied, and subjected to alkali washing to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachlorohexafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrachlorohexafluorobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrachlorohexafluorobutane involves its ability to undergo dehalogenation and substitution reactions. These reactions are facilitated by the presence of halogen atoms, which can be replaced or removed under specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the halogen atoms and the stability of the resulting products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and efficiency in forming hexafluorobutadiene, making it a valuable compound in the semiconductor industry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHYACQPDDXBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339866
Record name 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-45-1, 28107-59-7
Record name 1,2,3,4-Tetrachlorohexafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorohexafluorobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrachlorohexafluorobutane
Reactant of Route 2
1,2,3,4-Tetrachlorohexafluorobutane
Reactant of Route 3
1,2,3,4-Tetrachlorohexafluorobutane
Reactant of Route 4
1,2,3,4-Tetrachlorohexafluorobutane

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